4-Bromo-6-chloro-2-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H3BrClN2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-Bromo-6-chloro-2-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 4-Bromo-6-chloro-2-methyl-3-aminopyridine.
Oxidation: 4-Bromo-6-chloro-2-carboxy-3-nitropyridine
Scientific Research Applications
4-Bromo-6-chloro-2-methyl-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-methyl-3-nitropyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-4-methyl-3-nitropyridine
- 4-Bromo-2-chloro-6-methyl-3-nitropyridine
- 6-Bromo-2-methyl-3-nitropyridine
Uniqueness
4-Bromo-6-chloro-2-methyl-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4BrClN2O2 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3 |
InChI Key |
LTUZUUNXYCCFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.